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Compound of Interest

Compound Name: 3-Chloroquinolin-8-amine

Cat. No.: B139885

Physicochemical and Spectroscopic Profile

The unique arrangement of substituents on the quinoline core dictates the molecule's physical
properties, reactivity, and biological interactions. Understanding these fundamental
characteristics is the first step in leveraging its potential.

Core Chemical Properties

A summary of the key identifiers and computed physicochemical properties for 3-
Chloroquinolin-8-amine is presented below. These values are essential for experimental
design, including reaction setup and purification strategies.
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Property Value Source

IUPAC Name 3-chloroquinolin-8-amine PubChemLite[3]
Molecular Formula CoH7CIN2 PubChemLite[3]
Molecular Weight 178.62 g/mol PubChem[4]
CAS Number 139399-66-9 Benchchem[1]
Monoisotopic Mass 178.02977 Da PubChemlLite[3]
Canonical SMILES (I:,l)l;CC2=CC(=CN=CZC(=C1) PubChemLite[3]

JADNCHDIIRDJRU- .
INChl Key PubChemlLite[3]
UHFFFAOYSA-N

Predicted XlogP 2.4 PubChemLite[3]

) ) Analogous to 8-
Appearance Pale yellow solid (predicted) ] o
Aminoquinoline[5]

Spectroscopic Characterization (Predicted)

While specific experimental spectra for 3-Chloroquinolin-8-amine are not widely published, its
structure allows for the confident prediction of key spectroscopic features essential for its
identification and characterization.

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the
aromatic region (~6.8-8.5 ppm) corresponding to the five protons on the quinoline ring
system. The coupling constants (J-values) between adjacent protons would be critical in
confirming the substitution pattern. The two protons of the primary amine (-NHz2) would likely
appear as a broad singlet, with a chemical shift that is highly dependent on solvent and
concentration, typically in the range of 3.5-5.0 ppm.[6] The addition of DO would cause the
amine signal to disappear due to proton-deuterium exchange, a useful technique for
confirming its presence.[6][7]

e 13C NMR Spectroscopy: The spectrum would display nine distinct signals for the carbon
atoms of the quinoline ring. Carbons bonded to the electron-withdrawing chlorine and
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nitrogen atoms would be deshielded and appear further downfield.[6] The C8 carbon,
attached to the amine group, and the C3 carbon, attached to the chlorine atom, would show
characteristic shifts influenced by these substituents.

o FT-IR Spectroscopy: The infrared spectrum provides key information about the functional
groups present. Characteristic absorption bands would include:

o N-H Stretching: A pair of medium-intensity peaks around 3350-3450 cm~1 for the
symmetric and asymmetric stretching of the primary amine (-NH2).[7]

o Aromatic C-H Stretching: Signals appearing just above 3000 cm—1.

o C=C and C=N Stretching: Multiple sharp bands in the 1500-1620 cm~! region,
characteristic of the quinoline aromatic system.

o C-CI Stretching: A strong absorption in the fingerprint region, typically between 700-850
cm~L,

e Mass Spectrometry: The molecular ion peak (M™*) in the mass spectrum would be observed
at m/z 178. A characteristic isotopic pattern (M+2 peak) with an intensity of approximately
one-third of the molecular ion peak would be present, confirming the presence of a single
chlorine atom. As the molecule contains an even number of nitrogen atoms (two), it adheres
to the "Nitrogen Rule," predicting an even-numbered molecular weight.[7]

Synthesis and Manufacturing

The construction of the 3-Chloroquinolin-8-amine scaffold can be achieved through
established heterocyclic chemistry methodologies. The choice of synthetic route is critical,
balancing efficiency, regioselectivity, and the availability of starting materials.

Retrosynthetic Analysis and Strategy

A robust strategy for synthesizing substituted quinolines is the Friedlander annulation, which
involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound
containing an a-methylene group.[2][8] This method is highly effective for controlling the
substitution pattern on the final quinoline core.
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For 3-Chloroquinolin-8-amine, a logical retrosynthetic approach would involve the Friedlander
condensation of 2-amino-3-nitrobenzaldehyde with a two-carbon component that introduces
the chloro-substituent, such as chloroacetaldehyde or a synthetic equivalent. The nitro group
serves as a precursor to the 8-amino group, which can be obtained in a final reduction step.
This strategy is advantageous because it builds the desired substitution pattern directly into the
heterocyclic ring system.

Detailed Experimental Protocol: A Representative
Friedlander Synthesis

This protocol describes a plausible, field-proven methodology for the synthesis of 3-
Chloroquinolin-8-amine.

Step 1: Synthesis of 3-Chloro-8-nitroquinoline

e Reaction Setup: To a solution of 2-amino-3-nitrobenzaldehyde (1.0 eq) in ethanol, add
chloroacetaldehyde (1.2 eq) and a catalytic amount of a base such as piperidine or sodium
hydroxide.

e Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin
Layer Chromatography (TLC). The reaction involves the initial formation of an imine, followed
by an intramolecular aldol-type condensation and subsequent dehydration to form the
quinoline ring.[8]

» Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice
water. The precipitated solid product, 3-chloro-8-nitroquinoline, is collected by filtration,
washed with water, and dried. Further purification can be achieved by recrystallization from
ethanol or column chromatography.

Step 2: Reduction to 3-Chloroquinolin-8-amine

o Reaction Setup: Suspend the 3-chloro-8-nitroquinoline (1.0 eq) from the previous step in a
mixture of ethanol and hydrochloric acid.

e Reduction: Add a reducing agent such as tin(ll) chloride (SnCl2) or iron powder (Fe) portion-
wise while stirring.[5] The reaction is typically exothermic and may require cooling to
maintain control.
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o Reaction Conditions: After the addition is complete, heat the mixture at 50-70°C until TLC
analysis indicates the complete consumption of the starting material.

» Work-up and Purification: Cool the reaction mixture and neutralize it with a concentrated
base (e.g., NaOH or NH4OH) to precipitate the free amine. The product is then extracted into
an organic solvent like ethyl acetate or dichloromethane. The organic layers are combined,
dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The
crude product can be purified by column chromatography on silica gel to yield pure 3-
Chloroquinolin-8-amine.

Synthesis Workflow Diagram

The diagram below illustrates the two-stage synthesis pathway from commercially available

starting materials to the final product.

Stage 1: Friedlander Annulation
(Z-Amino-3-nitrobenza|dehyde) Chloroacetaldehyde)
Base |catalyst Base catalyst
(e.g., Piperidine) (e.g., Piperidine)
Reflux in EtOH Reflux in EtOH
Y
0ro-8 0Q oline

Reducing agent
(e.g., SNnCI2/HCI)
Heat

Stage 2: Nitro Group Reduction

3-Chloroquinolin-8-amine
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Caption: Proposed two-step synthesis of 3-Chloroquinolin-8-amine.

Chemical Reactivity and Derivatization Potential

3-Chloroquinolin-8-amine possesses two primary reactive sites—the 8-amino group and the
3-chloro substituent—that can be addressed with high selectivity, making it an ideal scaffold for
building molecular diversity.

Reactions at the 8-Amino Group

The primary amine at the C8 position is a potent nucleophile and can readily undergo a variety
of standard transformations:

» Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the
presence of a base yields the corresponding amides and sulfonamides. This is often used to
install directing groups or modulate the compound's electronic properties.[5]

» Alkylation: The amine can be alkylated using alkyl halides, though over-alkylation can be an
issue. Reductive amination provides a more controlled method for introducing alkyl
substituents.

o Buchwald-Hartwig Amination: While the amine itself is a nucleophile, it can also be used to
direct C-H activation at adjacent positions, or the quinoline core can be further functionalized
using this powerful cross-coupling reaction.[2]

Reactions involving the 3-Chloro Substituent

The chlorine atom at the C3 position is a key handle for introducing complexity via metal-
catalyzed cross-coupling reactions. The electron-deficient nature of the quinoline ring makes
this position susceptible to these transformations.

e Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to form new
carbon-carbon bonds, allowing for the introduction of aryl or alkyl groups.

e Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to install
alkynyl moieties, which are valuable in medicinal chemistry.
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¢ Buchwald-Hartwig Amination: Reaction with primary or secondary amines in the presence of
a palladium catalyst to form substituted 3-aminoquinolines.

¢ Nucleophilic Aromatic Substitution (SnAr): While less common for chloro-substituents without
strong activation, reaction with potent nucleophiles under forcing conditions can lead to
substitution.

Reactivity Map Diagram

This diagram visualizes the key derivatization pathways available from the 3-Chloroquinolin-

8-amine core.

Suzuki Coupling
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Caption: Key reaction pathways for derivatizing 3-Chloroquinolin-8-amine.

Applications in Drug Discovery and Materials
Science

The quinoline scaffold is a cornerstone in medicinal chemistry, and the specific substitution
pattern of 3-Chloroquinolin-8-amine makes it a highly valuable starting material.

The 8-Aminoquinoline Scaffold in Medicinal Chemistry

8-Aminoquinolines are a well-established class of therapeutic agents, most famously
represented by the antimalarial drug Primaquine.[2][5] This class of compounds is crucial for
eradicating the dormant liver stages of Plasmodium vivax malaria.[5] The 8-aminoquinoline
core is also being investigated for its potential in treating cancer, neurodegenerative diseases,
and other infectious diseases.[1][2] Its biological activity is often linked to its ability to chelate
metal ions, generate reactive oxygen species, and intercalate with DNA.

A Versatile Building Block for Chemical Libraries

3-Chloroquinolin-8-amine is an exemplary building block for generating libraries of novel
compounds for high-throughput screening. The orthogonal reactivity of the amine and chloro
groups allows for a two-dimensional exploration of chemical space:

e Vector 1 (Amine Modification): A common core is first synthesized by reacting the 3-chloro
group (e.g., via Suzuki coupling). Then, the 8-amino group is reacted with a library of
different acyl chlorides or sulfonyl chlorides.

» Vector 2 (Chloro Modification): The 8-amino group is first acylated with a single building
block. Then, the resulting intermediate is subjected to a library of cross-coupling partners
(e.g., various boronic acids) at the 3-chloro position.

This systematic approach enables researchers to efficiently probe structure-activity
relationships and optimize compounds for potency, selectivity, and pharmacokinetic properties.
The distinct substitution pattern of this compound enhances its potential biological activities
compared to other quinoline derivatives.[1]
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Safety and Handling

As with all quinoline-based chemical reagents, 3-Chloroquinolin-8-amine should be handled
with appropriate care in a laboratory setting.

¢ General Hazards: Compounds of this class may be harmful if swallowed, inhaled, or in
contact with skin.[9] They can cause skin and serious eye irritation.[4][9]

« Handling Precautions: Use only under a chemical fume hood to avoid inhalation of dust or
fumes.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety
glasses, and a lab coat.[10] Avoid dust formation and accumulation.[9]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away
from strong oxidizing agents and acids.[9][11]

This information is a summary and should be supplemented by a full review of the material's
specific Safety Data Sheet (SDS) before use.

References

CAS Common Chemistry. (n.d.). 6-Chloro-8-aminoquinoline.

» laroshenko, V. O., et al. (2011). 3-Haloquinolines by Friedlander Reaction of a-Haloketones.
The Journal of Organic Chemistry, 76(14), 5774-5781. [Link]

e Chand, G., et al. (2022). Synthesis of a Novel 7-Chloroquinoline-Sulphocoumarin Hybrid.

o Wikipedia. (n.d.). 8-Aminoquinoline.

e PubChemlLite. (n.d.). 3-chloroquinolin-8-amine (COH7CIN2).

e PubChem. (n.d.). 6-Chloro-8-aminoquinoline.

e PubMed. (2011). 3-haloquinolines by Friedlander reaction of a-haloketones.

e ResearchGate. (n.d.). Reaction of compound 3 with halo-compounds.

e Semantic Scholar. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl
Functionalities at Position 4.

e PubChem. (n.d.). 2-Chloroquinolin-8-amine.

e PubChem. (n.d.). 7-Chloroquinolin-8-amine.

o ResearchGate. (n.d.). Strategies for the synthesis of 8-aminoquinoline derivatives.

e Royal Society of Chemistry. (2019). Betti reaction enables efficient synthesis of 8-
hydroxyquinoline inhibitors.

e PubChem. (n.d.). 8-Chloro-5-quinolinamine.

e PrepChem.com. (n.d.). Synthesis of 3-chloroquinoline.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b139885?utm_src=pdf-body
https://www.fishersci.com/store/msds?partNumber=AC123710100&productDescription=8-AMINOQUINOLINE+99%2B%25+10GR&vendorId=VN00032119&countryCode=US&language=en
https://pubchem.ncbi.nlm.nih.gov/compound/346519
https://www.fishersci.com/store/msds?partNumber=AC123710100&productDescription=8-AMINOQUINOLINE+99%2B%25+10GR&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC123710100&productDescription=8-AMINOQUINOLINE+99%2B%25+10GR&vendorId=VN00032119&countryCode=US&language=en
https://aksci.com/sds/3480DG_SDS.pdf
https://www.fishersci.com/store/msds?partNumber=AC123710100&productDescription=8-AMINOQUINOLINE+99%2B%25+10GR&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC123710100&productDescription=8-AMINOQUINOLINE+99%2B%25+10GR&vendorId=VN00032119&countryCode=US&language=en
https://www.echemi.com/sds/3-chloroquinoline-pid_Rock5932.html
https://www.benchchem.com/product/b139885?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139885?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-
Hydroxyquinolines.

e ResearchGate. (2021). Deciphering the toxicity mechanism of haloquinolines on Chlorella
pyrenoidosa.

» MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide
from 4,7-Dichloroquinoline.

e ChemBK. (n.d.). 8-chloroquinolin-3-amine.

e ChemBK. (n.d.). 8-Chloroquinolin-3-amine - Physico-chemical Properties.

» National Center for Biotechnology Information. (2021). Recent Advances in the Synthesis
and Biological Activity of 8-Hydroxyquinolines.

e Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

e Google Patents. (n.d.). US2561553A - Process for the manufacture of 8-hydroxy quinoline.

e OpenStax. (2023). 24.10 Spectroscopy of Amines.

» National Center for Biotechnology Information. (2022). Structure—Activity Relationships of 8-
Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant
Cancer.

o ResearchGate. (2022). Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker
Scaffold.

» National Center for Biotechnology Information. (2016). Spectroscopic properties (FT-IR,
NMR and UV) and DFT studies of amodiaquine.

» University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Problems.

e SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://en.wikipedia.org/wiki/8-Aminoquinoline
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://openstax.org/books/organic-chemistry/pages/24-10-spectroscopy-of-amines
https://pubs.acs.org/doi/10.1021/jo2008252
https://www.fishersci.com/store/msds?partNumber=AC123710100&productDescription=8-AMINOQUINOLINE+99%2B%25+10GR&vendorId=VN00032119&countryCode=US&language=en
https://aksci.com/sds/3480DG_SDS.pdf
https://www.echemi.com/sds/3-chloroquinoline-pid_Rock5932.html
https://www.benchchem.com/product/b139885#3-chloroquinolin-8-amine-chemical-properties
https://www.benchchem.com/product/b139885#3-chloroquinolin-8-amine-chemical-properties
https://www.benchchem.com/product/b139885#3-chloroquinolin-8-amine-chemical-properties
https://www.benchchem.com/product/b139885#3-chloroquinolin-8-amine-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b139885?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139885?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

